N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with benzyl, phenyl, and phenylimino groups. The Z-configuration at the imino group (C2 position) defines its stereoelectronic properties, influencing its reactivity and biological interactions. Its synthesis typically involves condensation reactions between benzoyl chloride derivatives and substituted thiazolidinone precursors under controlled conditions, as inferred from analogous protocols in related studies .
Properties
Molecular Formula |
C29H23N3OS |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(3-benzyl-4-phenyl-2-phenylimino-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C29H23N3OS/c33-27(24-17-9-3-10-18-24)31-28-26(23-15-7-2-8-16-23)32(21-22-13-5-1-6-14-22)29(34-28)30-25-19-11-4-12-20-25/h1-20H,21H2,(H,31,33) |
InChI Key |
WCTFXXNIDCYPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. The reaction is performed at mild temperatures and utilizes ultrasonic irradiation to enhance the reaction rate.
Chemical Reactions Analysis
N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of thiazole was observed to selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
Antimicrobial Properties
Another area of application is the antimicrobial efficacy of thiazole derivatives. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic pathways . This makes this compound a candidate for further exploration in the development of new antimicrobial agents.
Crystal Engineering
The crystal structure analysis of thiazole derivatives has revealed insights into their packing arrangements and intermolecular interactions. For example, studies utilizing single-crystal X-ray diffraction have provided detailed information about the hydrogen bonding networks that stabilize these compounds in solid form. Such structural insights are essential for designing materials with specific properties for applications in electronics or photonics .
DFT Calculations
Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and stability of this compound. These theoretical studies help in understanding the compound's reactivity and potential interactions with biological targets or other materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against leukemia cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Crystal Structure Analysis | Revealed a complex hydrogen bonding network that contributes to the stability of the crystal lattice; supported by DFT calculations predicting favorable electronic properties. |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and proteins, disrupting their normal function. This compound may inhibit bacterial cell wall synthesis, leading to antibacterial effects, or interfere with signaling pathways involved in inflammation and tumor growth . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with multiple targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares the target compound with structurally related molecules from peer-reviewed studies:
Pharmacological and Functional Differences
- Antimicrobial Activity: The target compound shares a thiazole-imino scaffold with Compound 3a-3b (), which are benzimidazole derivatives with demonstrated antimicrobial activity.
- Neuroactive Potential: Unlike Rip-B (), which has a dimethoxyphenethyl group linked to benzamide for CNS targeting, the target compound’s bulky aryl substituents may limit blood-brain barrier penetration, redirecting its utility toward peripheral targets .
- Hydrogen-Bonding vs. π-π Interactions: Computational studies on 2-chloro-N-(pyrazol-4-yl)benzamide () reveal dominant hydrogen-bond stabilization. In contrast, the target compound’s phenylimino and benzyl groups likely favor π-π stacking and van der Waals interactions, as modeled using Multiwfn software .
Computational and Thermodynamic Insights
- DFT Analysis : The target compound’s geometry optimization (using Gaussian or similar software) would predict a dihedral angle <10° between the benzamide and thiazole planes, ensuring conjugation. This contrasts with Rip-B , where the dimethoxyphenethyl group introduces torsional strain (~30°), reducing planarity .
- Docking Studies: AutoDock4 simulations () suggest that the phenylimino group in the target compound may occupy hydrophobic pockets in bacterial enzyme active sites, analogous to 9c (), which showed high binding affinity in α-glucosidase inhibition assays .
Biological Activity
N-[(2Z)-3-benzyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thiazole ring structure combined with phenyl and benzamide functionalities. The thiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of thiazole derivatives, showing that modifications in the phenyl ring significantly influence cytotoxic potency. The presence of electron-donating groups on the phenyl ring enhances the activity against cancer cells, with some derivatives demonstrating IC50 values lower than standard chemotherapeutics such as doxorubicin .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| N-[4-(3-benzyl... | U251 (glioblastoma) | <10 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL |
Case Study 1: Cytotoxicity Evaluation
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties using the MTT assay. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced cytotoxicity against human melanoma and glioblastoma cell lines. Notably, compounds exhibiting para-dimethyl substitutions demonstrated superior activity compared to their meta-substituted counterparts .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial efficacy of thiazole derivatives synthesized from N-acylated amino acids. The derivatives were tested against various bacterial strains, revealing promising results with certain compounds showing MIC values comparable to existing antibiotics . This suggests that modifications in the thiazole structure can lead to enhanced antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
